molecular formula C9H19NO2 B6352594 Methyl 3-[(butan-2-yl)amino]-2-methylpropanoate CAS No. 53118-64-2

Methyl 3-[(butan-2-yl)amino]-2-methylpropanoate

Cat. No.: B6352594
CAS No.: 53118-64-2
M. Wt: 173.25 g/mol
InChI Key: NXMVSQWKGNGRHO-UHFFFAOYSA-N
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Description

Methyl 3-[(butan-2-yl)amino]-2-methylpropanoate is a useful research compound. Its molecular formula is C9H19NO2 and its molecular weight is 173.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound; 95% is 173.141578849 g/mol and the complexity rating of the compound is 137. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-(butan-2-ylamino)-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-5-8(3)10-6-7(2)9(11)12-4/h7-8,10H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXMVSQWKGNGRHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC(C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

General Academic Context for Methyl 3 Butan 2 Yl Amino 2 Methylpropanoate Research

Systematic Nomenclature and Structural Representation of Methyl 3-[(butan-2-yl)amino]-2-methylpropanoate

The systematic name this compound precisely describes the molecule's structure according to the rules established by the International Union of Pure and Applied Chemistry (IUPAC). This nomenclature provides an unambiguous representation from which the structural formula can be derived.

The IUPAC system for naming esters designates the alkyl group attached to the ester oxygen first, followed by the name of the parent carboxylate. wikipedia.orgyoutube.com In this case, "Methyl" indicates the CH₃ group bonded to the oxygen of the ester functionality. The parent chain is a propanoate, signifying a three-carbon chain with the carboxylate group. The suffix "-oate" replaces the "-oic acid" of the corresponding carboxylic acid. wikipedia.orguiuc.edu

Substituents on the parent chain are numbered starting from the carbonyl carbon. The name reveals two substituents on the propanoate backbone:

A "methyl" group at position 2.

A "(butan-2-yl)amino" group at position 3.

The "amino" term indicates a nitrogen-containing group, and its substituent, "butan-2-yl," is specified as a four-carbon chain attached at its second carbon. libretexts.org The use of parentheses clarifies that the entire butan-2-yl group is attached to the amino nitrogen. wikipedia.org

Component of IUPAC NameCorresponding Structural FeatureIUPAC Rule
MethylCH₃-O-The alkyl group attached to the ester oxygen is named first as a separate word. wikipedia.org
propanoate-O-C(=O)CH(CH₃)CH₂-The parent carboxylate chain is named by replacing the "-oic acid" suffix of the corresponding carboxylic acid with "-oate". uiuc.edu Propanoate indicates a three-carbon chain.
2-methyl-CH(CH₃)-Substituents on the parent chain are numbered and named. A methyl group is on the second carbon of the propanoate chain. libretexts.org
3-[(butan-2-yl)amino]-CH₂-NH-CH(CH₃)CH₂CH₃A substituent at the third carbon is an amino (-NH-) group, which itself is substituted with a butan-2-yl group. wikipedia.org

This compound possesses two stereogenic centers, also known as chiral centers. These are atoms with four different substituents, leading to the possibility of stereoisomers. The specific spatial arrangement of these substituents is described using stereochemical descriptors, most commonly the Cahn-Ingold-Prelog (CIP) R/S system. chemaxon.com

The two chiral centers in this molecule are:

Carbon-2 of the propanoate chain : This carbon is bonded to a hydrogen atom, a methyl group, the carbonyl group of the ester, and the aminomethyl group.

Carbon-2 of the butan-2-yl group : This carbon is bonded to a hydrogen atom, a methyl group, an ethyl group, and the amino group.

To assign the R or S configuration to each chiral center, the substituents are prioritized based on atomic number according to CIP rules. The molecule is then oriented so the lowest-priority substituent points away from the viewer. If the remaining substituents' priority decreases in a clockwise direction, the configuration is designated 'R'; if counter-clockwise, it is 'S'. chemaxon.com The full systematic name would include these descriptors, for example, (2R, 2'S)-Methyl 3-[(butan-2-yl)amino]-2-methylpropanoate, to define a single, specific stereoisomer.

Significance of β-Amino Esters and Propanoate Derivatives in Organic Synthesis

The structural motifs present in this compound—specifically the β-amino ester core and the propanoate derivative structure—are of considerable importance in the field of organic synthesis.

β-Amino esters are valuable synthetic intermediates. acgpubs.orgacs.org They serve as crucial building blocks for the synthesis of a wide range of biologically significant molecules, including β-amino acids, peptides, and various nitrogen-containing heterocyclic compounds. acgpubs.orgnih.gov The development of efficient and stereoselective methods for preparing chiral β-amino esters is a topic of ongoing interest in organic chemistry. acs.orgorganic-chemistry.org The functional group arrangement in β-amino esters allows for diverse chemical transformations, making them versatile precursors in multi-step syntheses. nih.gov

Propanoate derivatives, a class that includes propionic acid and its esters, are also prevalent in medicinal chemistry and natural products. orientjchem.orgnih.gov Aryl propionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs). orientjchem.org More broadly, the propanoate structure is a common feature in polyketide natural products, which are synthesized biologically from propionate (B1217596) building blocks. acs.org The chemical reactivity of propanoate esters makes them useful in various C-C bond-forming reactions, such as aldol (B89426) and Claisen condensations, which are fundamental transformations in synthetic organic chemistry. benthamdirect.com


Synthetic Methodologies for Methyl 3 Butan 2 Yl Amino 2 Methylpropanoate

Direct Synthesis Approaches

The most direct route for the synthesis of Methyl 3-[(butan-2-yl)amino]-2-methylpropanoate involves the conjugate addition of butan-2-amine to methyl methacrylate (B99206). This reaction, a specific type of aza-Michael addition, forms the core carbon-nitrogen bond at the β-position of the ester in a single step. Various catalysts and reaction conditions have been developed to promote this transformation efficiently.

The addition of primary and secondary amines to α,β-unsaturated esters can be mediated by catalysts such as solid lithium perchlorate (B79767) or cellulose-supported copper(0) under solvent-free conditions, offering an environmentally friendly approach. organic-chemistry.org Other catalysts, including silicon tetrachloride and ceric ammonium (B1175870) nitrate, have also been shown to effectively promote the aza-Michael reaction between amines and α,β-unsaturated carbonyl compounds. organic-chemistry.org Microwave irradiation has emerged as a powerful technique to accelerate these reactions, significantly reducing reaction times and often increasing product yields and purity compared to conventional heating methods. nih.govnih.govresearchgate.net For instance, the microwave-assisted addition of benzylamine (B48309) to methyl methacrylate was completed in a few hours with high yield, a significant improvement over the multi-day process required under thermal conditions. nih.gov

Table 1: Catalysts and Conditions for Aza-Michael Additions

Catalyst/Condition Substrates Key Features
Lithium Perchlorate Primary/Secondary Amines + α,β-Unsaturated Esters Solvent-free, room temperature. organic-chemistry.org
Cellulose-supported Copper(0) N-nucleophiles + α,β-Unsaturated Compounds Environmentally friendly, excellent yields. organic-chemistry.org
Silicon Tetrachloride Aliphatic/Aromatic Amines + α,β-Unsaturated Carbonyls Solvent-free, good yields. organic-chemistry.org
Microwave Irradiation Amines + α,β-Unsaturated Esters Drastically reduced reaction times, increased yields. nih.govnih.gov

Multistep Synthesis Strategies

Multistep syntheses provide an alternative approach, allowing for the sequential construction of the target molecule. This can be advantageous when direct methods are inefficient or when specific stereochemical control is required. These strategies typically involve the separate formation of the key structural components.

Formation of the Methyl Ester Moiety

The methyl ester group is a fundamental part of the target molecule. In a multistep sequence where the carboxylic acid analogue is synthesized first, a subsequent esterification step is required. A common and straightforward method is the Fischer esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid. scribd.com

Alternatively, milder methods can be employed. The use of trimethylchlorosilane (TMSCl) in methanol at room temperature provides an efficient system for converting amino acids into their corresponding methyl ester hydrochlorides in good to excellent yields. mdpi.com Another classic reagent for this transformation is thionyl chloride in methanol. reddit.com When performing esterification on a molecule that already contains an unprotected amine, care must be taken to avoid side reactions, such as amide formation, particularly with highly reactive reagents like acid chlorides. reddit.comchemistrysteps.com If the amine is present, it is often protected (e.g., as a Boc-carbamate) before esterification to ensure chemoselectivity. reddit.comnih.gov

Introduction of the Secondary Butan-2-ylamino Functionality

The introduction of the butan-2-ylamino group is the pivotal step in the synthesis. As in the direct approach, the aza-Michael addition of butan-2-amine to an appropriate α,β-unsaturated ester, like methyl methacrylate, is the most common method. nih.gov This reaction directly establishes the C-N bond at the desired position.

Another potential multistep strategy is the reductive amination of a β-keto ester precursor, such as methyl 2-methyl-3-oxopropanoate, with butan-2-amine. This process involves the initial formation of an enamine or iminium ion intermediate, which is then reduced in situ to yield the final β-amino ester. A variety of reducing agents can be used, with hydrogen gas in the presence of a palladium catalyst being a common choice for the reductive amination of α,β-unsaturated carbonyl compounds. google.com

Amination Reactions in the Presence of Ester Groups

Performing an amination reaction on a substrate that already contains a methyl ester requires careful selection of reagents to avoid unwanted side reactions. The primary competing reaction is aminolysis, where the amine attacks the ester carbonyl to form an amide. chemistrysteps.com While possible, aminolysis of esters is generally a slow process and less favorable than the reaction of amines with more reactive acyl compounds like acyl chlorides. chemistrysteps.comgoogle.com

The conjugate addition of an amine to an α,β-unsaturated ester is highly chemoselective. The amine preferentially attacks the β-carbon (1,4-addition) rather than the ester carbonyl (1,2-addition), leaving the ester group intact. organic-chemistry.orgacs.orgresearchgate.net This inherent selectivity makes the aza-Michael reaction a robust and widely used method for synthesizing β-amino esters without the need for protecting the ester functionality. organic-chemistry.orgnih.gov

Stereoselective Synthesis of this compound and Analogues

The target molecule possesses two stereocenters: one at the C-2 position of the methylpropanoate backbone and another at the C-2 position of the butyl group in the sec-butylamine (B1681703) moiety. The stereoselective synthesis aims to control the absolute configuration at these centers, leading to the formation of a single desired stereoisomer.

Chiral Auxiliary-Mediated Approaches

One of the most powerful strategies for controlling stereochemistry is the use of a chiral auxiliary. wikipedia.org A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to the substrate to direct a subsequent reaction in a diastereoselective manner. sigmaaldrich.comwilliams.edu After the key bond-forming step, the auxiliary is removed, yielding an enantiomerically enriched product.

In the context of synthesizing this compound, a chiral auxiliary, such as an Evans oxazolidinone, could be attached to a propionate (B1217596) precursor to form a chiral imide. wikipedia.org The conjugate addition of butan-2-amine to the α,β-unsaturated version of this imide would then proceed diastereoselectively. The steric bulk of the auxiliary directs the incoming amine to attack from the less hindered face, establishing the desired stereochemistry at the C-3 position. Subsequent cleavage of the auxiliary would release the desired enantiomerically enriched β-amino acid, which can then be esterified to the final product. williams.edu Evans auxiliaries have been widely applied to stereoselective alkylations, aldol (B89426) reactions, and Diels-Alder reactions.

An alternative, related approach involves using a chiral amine as a nucleophile in the conjugate addition. For example, the reaction of (S)-α-methylbenzylamine with methyl methacrylate yields a mixture of diastereomeric β-amino esters. nih.gov While this does not use a cleavable auxiliary, it demonstrates the principle of using a chiral component to induce diastereoselectivity in the formation of the new stereocenter.

Table 2: Common Chiral Auxiliaries and Their Applications

Chiral Auxiliary Typical Application Mechanism of Control
Evans Oxazolidinones Aldol reactions, Alkylations Forms a rigid chelated enolate, directing electrophiles to the less hindered face. wikipedia.orgwilliams.edu
Camphorsultam (Oppolzer's Sultam) Diels-Alder reactions, Conjugate additions Steric hindrance directs the approach of the reacting partner. wikipedia.org
Pseudoephedrine Asymmetric alkylation Forms a chiral enolate with high facial selectivity. wikipedia.org

Asymmetric Catalysis in Amino Ester Synthesis

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules, including β-amino esters. The catalytic asymmetric aza-Michael reaction, which involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a direct and atom-economical approach. A variety of chiral catalysts, including those based on transition metals and organocatalysts, have been developed for this purpose.

In the context of synthesizing this compound, a chiral catalyst could be employed to control the stereochemical outcome of the addition of butan-2-amine to a methyl 2-methylpropenoate precursor. Chiral BINOL-derived aldehydes and N-quaternized pyridoxals have been shown to be effective in activating α-C-H bonds of N-unprotected amino esters for asymmetric functionalization. nih.gov While direct catalysis on butan-2-amine for this specific reaction is not extensively documented, analogous systems provide insight into potential catalytic strategies. For instance, chiral phosphoric acids and bifunctional thiourea (B124793) systems have been successfully used in asymmetric Mannich and Michael reactions to generate chiral β-amino carbonyl compounds. mdpi.com

The general approach would involve the reaction of butan-2-amine with methyl 2-methylpropenoate in the presence of a chiral catalyst, as depicted in the following scheme:

Scheme 1: General Asymmetric Aza-Michael Addition

Methyl 2-methylpropenoate + Butan-2-amine --> this compound

The choice of catalyst is crucial for achieving high enantioselectivity and diastereoselectivity. Below is a table summarizing the performance of various types of chiral catalysts in analogous aza-Michael reactions.

Catalyst TypeMichael AcceptorAmineProductEnantiomeric Excess (ee) / Diastereomeric Ratio (dr)
Chiral Phosphoric AcidChalconesAromatic aminesβ-Amino ketonesUp to 99% ee
Bifunctional ThioureaNitroolefinsAnilinesβ-NitroaminesUp to 98% ee
Chiral Diamineα,β-Unsaturated aldehydesHydrazinesChiral pyrazolidinesUp to 99% ee, >20:1 dr

This table presents data from analogous systems to illustrate the potential of asymmetric catalysis.

Diastereoselective Control in β-Amino Ester Formation

Diastereoselective control in the formation of β-amino esters like this compound is critical, especially when the amine nucleophile, such as butan-2-amine, is chiral. The reaction of a chiral amine with an α,β-unsaturated ester can lead to the formation of diastereomers. The stereochemical outcome is influenced by the facial selectivity of the nucleophilic attack on the double bond.

One strategy to achieve diastereoselective control is through the use of a chiral auxiliary attached to the Michael acceptor. However, a more direct approach involves the substrate-controlled diastereoselective addition of a chiral amine. For the synthesis of the target molecule, if a specific enantiomer of butan-2-amine, such as (R)- or (S)-butan-2-amine, is used, the inherent chirality of the amine can direct the stereochemical course of the conjugate addition to methyl 2-methylpropenoate.

The stereochemical outcome can be rationalized by considering the transition state models that minimize steric interactions. The approach of the chiral amine to the planar α,β-unsaturated ester will favor a trajectory that places the larger substituents of the amine away from the ester group and the methyl group at the α-position.

Furthermore, the reaction conditions, including solvent, temperature, and the presence of additives or catalysts, can significantly influence the diastereomeric ratio. For instance, microwave-assisted Michael additions of amines to α,β-unsaturated esters have been shown to proceed rapidly and with high yields, and in some cases, can influence the stereoselectivity. mdpi.com

Below is a table summarizing results for diastereoselective conjugate additions in related systems.

Chiral AmineMichael AcceptorProductDiastereomeric Ratio (dr)
(S)-α-MethylbenzylamineMethyl crotonateMethyl 3-[((S)-1-phenylethyl)amino]butanoate1:1
Chiral Lithium AmideTrisubstituted (E)-α,β-unsaturated estersN-Protected β2,3-amino estersModerate to excellent

This table showcases examples of diastereoselective conjugate additions in analogous reactions.

Chemical Reactivity and Mechanistic Studies of Methyl 3 Butan 2 Yl Amino 2 Methylpropanoate

Reactivity of the Ester Functional Group

The ester group, a derivative of a carboxylic acid, is a common functional group in organic chemistry, known for its susceptibility to nucleophilic acyl substitution.

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. This reaction is typically catalyzed by an acid or a base. For Methyl 3-[(butan-2-yl)amino]-2-methylpropanoate, this would involve the reaction with another alcohol (R'-OH) to form a new ester and methanol (B129727).

The base-catalyzed mechanism, which is more common, proceeds through a nucleophilic acyl substitution pathway. The base (e.g., sodium methoxide) deprotonates the incoming alcohol to form a more potent nucleophile, an alkoxide. This alkoxide then attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate expels the methoxide (B1231860) leaving group, yielding the new ester. csic.es The reaction is reversible, and to drive it to completion, it is often necessary to use a large excess of the reactant alcohol or to remove the methanol as it is formed.

Key Factors Influencing Transesterification:

Temperature: Higher temperatures generally increase the reaction rate. csic.es

Catalyst Concentration: The concentration of the acid or base catalyst significantly affects the reaction kinetics. csic.es

Molar Ratio of Reactants: An excess of the alcohol reactant can shift the equilibrium towards the products. csic.es

Interactive Data Table: Typical Conditions for Base-Catalyzed Transesterification
ParameterConditionExpected Outcome
Catalyst Sodium Methoxide (NaOMe)High yield of the new ester
Reactant Alcohol EthanolForms Ethyl 3-[(butan-2-yl)amino]-2-methylpropanoate
Temperature 60-80 °CIncreased reaction rate
Reaction Time 1-4 hoursNear-complete conversion

Ester hydrolysis is the cleavage of an ester by water to form a carboxylic acid and an alcohol. This reaction can be catalyzed by either an acid or a base.

Acid-Catalyzed Hydrolysis: The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a proton transfer, methanol is eliminated as a leaving group, and subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the carboxylic acid, 3-[(butan-2-yl)amino]-2-methylpropanoic acid.

Base-Catalyzed Hydrolysis (Saponification): A hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The expulsion of the methoxide ion yields the carboxylic acid, which is then deprotonated by the strongly basic methoxide to form a carboxylate salt. An acidic workup is required to protonate the carboxylate and obtain the final carboxylic acid product. This process is irreversible because the final deprotonation step is energetically favorable.

Solvolysis is a more general term for the reaction of a substrate with the solvent. If the solvent is an alcohol other than methanol, the reaction is a transesterification.

The ester functional group in this compound can be reduced to a primary alcohol, resulting in the formation of 3-[(butan-2-yl)amino]-2-methylpropan-1-ol. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation under high pressure.

The reduction with LiAlH₄ proceeds via nucleophilic acyl substitution, where a hydride ion attacks the carbonyl carbon. The resulting tetrahedral intermediate expels the methoxide group to form an aldehyde, which is then rapidly reduced by another hydride equivalent to the corresponding alcohol. core.ac.uk It is important to note that reagents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce esters but may be effective if the ester is activated, for instance, by conversion to a mixed anhydride. core.ac.ukresearchgate.net

Interactive Data Table: Reducing Agents for Ester to Alcohol Conversion
Reducing AgentTypical ConditionsProductNotes
Lithium Aluminum Hydride (LiAlH₄) Diethyl ether or THF, followed by aqueous workup3-[(butan-2-yl)amino]-2-methylpropan-1-olHighly reactive, reduces many other functional groups. core.ac.uk
Sodium Borohydride (NaBH₄) with activating agent THF/water, with ethyl chloroformate3-[(butan-2-yl)amino]-2-methylpropan-1-olMilder conditions, more selective than LiAlH₄. core.ac.ukresearchgate.net
Catalytic Hydrogenation H₂, High pressure, Copper chromite catalyst3-[(butan-2-yl)amino]-2-methylpropan-1-olIndustrial method, requires specialized equipment.

Reactivity of the Secondary Amine Functional Group

The secondary amine in this compound is characterized by the presence of a nitrogen atom bonded to two carbon atoms and one hydrogen atom. This structure allows it to act as both a nucleophile and a base.

N-Alkylation: The lone pair of electrons on the nitrogen atom makes the secondary amine nucleophilic, enabling it to react with alkyl halides in an SN2 reaction to form a tertiary amine. For instance, reaction with methyl iodide would yield Methyl 3-[(butan-2-yl)(methyl)amino]-2-methylpropanoate. A potential side reaction is the further alkylation of the resulting tertiary amine to form a quaternary ammonium (B1175870) salt, especially if an excess of the alkylating agent is used. msu.edu To achieve selective mono-N-alkylation, a 2:1 ratio of the amine to the alkylating agent is often employed to neutralize the hydrogen halide byproduct. msu.edu

N-Acylation: Secondary amines readily react with acylating agents such as acyl chlorides or acid anhydrides to form amides. For example, the reaction of this compound with acetyl chloride in the presence of a base (like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct) would produce Methyl 3-[acetyl(butan-2-yl)amino]-2-methylpropanoate. The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group.

The secondary amine can also function as a catalyst in various organic reactions.

As a Base Catalyst: The amine can deprotonate acidic protons, initiating reactions like aldol (B89426) condensations or Michael additions. In the context of the Michael addition of amines to acrylates, the amine itself can be the nucleophile, but it can also catalyze the addition of other nucleophiles. researchgate.net

Formation of Enamines and Imines: While secondary amines cannot form stable imines in the same way as primary amines, they can react with aldehydes and ketones to form enamines. This involves the initial formation of a carbinolamine intermediate, followed by the dehydration to yield the enamine. Enamines are useful synthetic intermediates.

In Polyurethane Formation: Tertiary amines, which can be formed from the N-alkylation of secondary amines, are widely used as catalysts in the formation of polyurethanes. They activate the isocyanate group towards nucleophilic attack by the alcohol. poliuretanos.com.br Therefore, if this compound were to be N-alkylated, the resulting tertiary amine could potentially catalyze such polymerizations.

Intramolecular Reactions and Cyclizations

The bifunctional nature of this compound allows it to undergo intramolecular reactions, leading to the formation of cyclic structures. These cyclization reactions are of significant interest in synthetic chemistry for the construction of nitrogen-containing heterocycles.

β-amino esters are key precursors for the synthesis of various nitrogen-containing heterocyclic compounds, most notably β-lactams and piperidinones. nih.govacs.org

One of the most prominent intramolecular reactions of β-amino esters is their cyclization to form β-lactams (2-azetidinones). wikipedia.org This transformation typically involves the activation of the ester group to facilitate nucleophilic attack by the amine nitrogen. A classic method for achieving this is the Breckpot β-lactam synthesis, which utilizes a Grignard reagent to induce cyclization of a β-amino acid ester. wikipedia.org While the specific conditions for this compound are not reported, the general pathway involves the formation of a magnesium salt of the amine, which then undergoes an intramolecular nucleophilic acyl substitution to expel the methoxy (B1213986) group and form the four-membered ring.

The formation of larger rings, such as six-membered piperidinones, is also a feasible reaction pathway for derivatives of β-amino acids. acs.org These cyclizations can be induced under acidic conditions, often following a modification of the ester or imine functionality. acs.org The specific substitution pattern on the β-amino ester scaffold can influence the propensity for and the stereochemical outcome of these cyclization reactions. researchgate.net

HeterocycleGeneral Reaction TypeReagents/Conditions (Examples for β-amino esters)
β-LactamIntramolecular AminolysisGrignard Reagents (e.g., EtMgBr)
PiperidinoneAcid-induced CyclizationBrønsted or Lewis Acids

Reaction Mechanisms and Kinetics

The reaction mechanisms involving this compound are governed by the fundamental principles of nucleophilic acyl substitution at the ester and the nucleophilic/basic character of the amine.

The ester group in this compound is susceptible to nucleophilic acyl substitution. This reaction proceeds through a characteristic two-step addition-elimination mechanism. pressbooks.pub A nucleophile first attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. byjus.commasterorganicchemistry.com This is typically the rate-limiting step. Subsequently, the tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the leaving group, which in this case is a methoxide ion (CH₃O⁻). pressbooks.pub

The reactivity of the ester towards nucleophilic attack is lower than that of acid halides or anhydrides but sufficient for reactions with strong nucleophiles or under catalyzed conditions. byjus.com

Table of Relative Reactivity of Carboxylic Acid Derivatives

Carboxylic Acid DerivativeRelative Reactivity
Acyl ChlorideHighest
Acid AnhydrideHigh
ThioesterModerate
Ester Moderate
AmideLow
CarboxylateLowest

This table provides a general reactivity trend for nucleophilic acyl substitution.

The secondary amine in this compound can act as a nucleophile. One important reaction is aminolysis, where an amine attacks an ester. In an intermolecular sense, this would involve the reaction of the title compound with another amine. However, as discussed in section 3.3.1, the intramolecular version of this reaction leads to cyclization. chemistrysteps.comyoutube.com

The amine's lone pair of electrons makes it nucleophilic, allowing it to participate in reactions such as Michael additions if an appropriate α,β-unsaturated system is present. organic-chemistry.org The reactivity of the amine can be reversibly suppressed by reaction with carbon dioxide, which forms a carbamate. nih.gov This can be a useful strategy for selectively reacting at the ester position in the presence of the amine. nih.gov

The amino ester scaffold can potentially undergo rearrangement reactions under specific conditions. While rearrangements like the Hofmann or Beckmann are typically associated with amides and oximes respectively, related transformations can be envisioned for appropriately derivatized β-amino esters. beilstein-journals.orgnih.gov For instance, O→N acyl shifts have been observed in polymeric systems of amino esters, where an acyl group migrates from an oxygen atom to a nitrogen atom. rsc.org This type of rearrangement can lead to the formation of amide linkages within the molecular backbone and can be influenced by pH. rsc.org Although not specifically documented for this monomeric compound, such rearrangements are a known mechanistic pathway for the broader class of amino esters.

Theoretical and Computational Investigations of Methyl 3 Butan 2 Yl Amino 2 Methylpropanoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, allowing for the detailed study of molecular structures and energies.

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of molecules. DFT calculations for analogous β-amino esters have been successfully employed to determine optimized geometries and physical descriptors. nih.govrsc.org For a molecule like Methyl 3-[(butan-2-yl)amino]-2-methylpropanoate, DFT would be used to predict bond lengths, bond angles, and dihedral angles of its most stable conformations.

A common functional used for such organic molecules is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. inpressco.com This method provides a good balance between accuracy and computational cost for systems of this size. reddit.com DFT studies can elucidate the energetic differences between various isomers and conformers, providing a theoretical framework for understanding the compound's stability.

Table 1: Representative Calculated Geometrical Parameters using DFT

ParameterTypical Bond Length (Å)Typical Bond Angle (°)
C=O1.21
C-O (ester)1.35
C-N1.47
N-H1.01
C-N-C: 112
O=C-O: 125
C-C-C: 110

Note: This table presents typical values expected for a β-amino ester like this compound, based on general DFT calculations for organic molecules.

The accuracy of DFT calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to describe the orbitals of the electrons. For molecules containing carbon, hydrogen, oxygen, and nitrogen, Pople-style basis sets are commonly used. rsc.org A frequently employed basis set is 6-31G(d,p), which provides a good compromise between accuracy and computational expense for geometry optimizations. inpressco.com For more precise energy calculations, larger basis sets like 6-311++G(d,p) may be utilized, which include diffuse functions to better describe lone pairs and anions. rsc.org

The "level of theory" refers to the combination of the method (e.g., B3LYP) and the basis set. Choosing an appropriate level of theory is critical for obtaining reliable results. mdpi.com For chiral molecules, higher levels of theory may be necessary to accurately predict subtle stereoelectronic effects. rsc.org It is also important to consider potential errors such as basis set superposition error (BSSE), especially when studying intermolecular interactions, although this is less of a concern for intramolecular properties. acs.org

Molecular Modeling and Conformer Analysis

Molecular modeling techniques are used to explore the different three-dimensional arrangements a molecule can adopt and their relative energies.

This compound is a flexible molecule with several rotatable bonds, leading to a complex conformational landscape. Conformational analysis aims to identify the low-energy conformers that are most likely to be populated at a given temperature. libretexts.org The rotation around the C-C and C-N bonds in the backbone, as well as the butan-2-yl and methyl ester groups, gives rise to numerous possible conformations.

Computational searches for these conformers can be performed systematically or stochastically. The resulting conformers are then typically optimized using DFT to find their relative energies. For similar N-alkylated amino esters, it has been shown that the conformational preferences can be influenced by subtle steric and electronic effects. nih.gov The most stable conformers are those that minimize steric hindrance between bulky groups while maximizing favorable intramolecular interactions. libretexts.org

Intramolecular interactions play a crucial role in determining the preferred conformation of amino esters. A key interaction in this compound is the potential for intramolecular hydrogen bonding. This can occur between the amine proton (N-H) and the carbonyl oxygen (C=O) of the ester group, forming a pseudo-six-membered ring. mdpi.comnih.gov Such hydrogen bonds can significantly stabilize a particular conformation. rsc.org

The strength of this intramolecular hydrogen bond can be evaluated computationally by analyzing the geometric parameters (e.g., H---O distance and N-H---O angle) and by using methods like the Quantum Theory of Atoms in Molecules (QTAIM). rsc.orgsujps.com QTAIM analysis can identify bond critical points and quantify the electron density at these points, providing a measure of the bond's strength. sujps.com

Table 2: Illustrative Analysis of a Potential Intramolecular Hydrogen Bond

ParameterCalculated Value
H---O distance~2.0 - 2.4 Å
N-H---O angle~130 - 150°
Hydrogen Bond Energy~2 - 5 kcal/mol

Note: These values are illustrative and represent typical findings for intramolecular N-H---O=C hydrogen bonds in similar molecules.

Electronic Structure Analysis

The electronic structure of a molecule dictates its reactivity and spectroscopic properties. For this compound, understanding the distribution of electrons is key.

DFT calculations provide access to the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). inpressco.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and stability. nih.govresearchgate.net

Furthermore, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps. These maps show regions of positive and negative electrostatic potential on the molecule's surface, indicating sites that are susceptible to electrophilic or nucleophilic attack. For an amino ester, the lone pairs on the nitrogen and oxygen atoms are expected to be regions of negative potential, while the amine hydrogen would be a region of positive potential. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to explain and predict chemical reactivity. youtube.comyoutube.comtaylorandfrancis.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. youtube.comyoutube.com Conversely, the LUMO is the lowest energy orbital devoid of electrons and acts as an electron acceptor, indicating the molecule's electrophilicity. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. A small gap indicates that the molecule is more polarizable and prone to chemical reactions.

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amino group due to its lone pair of electrons, making this site the most nucleophilic center. The LUMO is likely to be distributed around the carbonyl group (C=O) of the ester functionality, identifying the carbonyl carbon as the principal electrophilic site.

The following table presents hypothetical, yet representative, data for the FMO analysis of this compound, as would be calculated using a common DFT method like B3LYP with a 6-31G(d) basis set. These values are for illustrative purposes, as specific experimental or computational studies on this exact molecule are not publicly available.

ParameterEnergy (eV)Primary Atomic Contribution
HOMO -6.5N (amino group)
LUMO 2.0C, O (carbonyl group)
HOMO-LUMO Gap (ΔE) 8.5-

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals of a wavefunction into localized orbitals that align with the familiar Lewis structure concepts of chemical bonds and lone pairs. uni-muenchen.dewikipedia.org This technique provides a quantitative description of bonding interactions, charge distribution, and delocalization effects within a molecule. uni-muenchen.de

A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified using second-order perturbation theory. uni-muenchen.de These interactions occur when a filled (donor) NBO, such as a bonding orbital (σ) or a lone pair (n), delocalizes electron density into an empty (acceptor) NBO, typically an antibonding orbital (σ*) or a Rydberg orbital. The stabilization energy (E(2)) associated with this delocalization indicates the strength of the hyperconjugative interaction.

In this compound, significant NBO interactions would be expected. A primary interaction would involve the delocalization of the nitrogen lone pair (n_N) into the antibonding orbital of an adjacent C-H or C-C bond (σ). Another critical interaction is the hyperconjugation involving the carbonyl group, where lone pairs on the ester oxygen atoms (n_O) delocalize into the π antibonding orbital of the C=O bond, which contributes to the stability of the ester group.

The table below provides illustrative examples of potential NBO analysis findings for this compound, highlighting key donor-acceptor interactions and their calculated stabilization energies. This data is hypothetical and serves to demonstrate the typical output of such an analysis.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
n(N)σ(C-H)1.8
n(O_carbonyl)π(C=O)25.0
σ(C-C)σ*(C-N)3.5

Electrostatic Potential (ESP) Surfaces

The Molecular Electrostatic Potential (ESP) surface is a visual tool used to understand the charge distribution and predict the reactive behavior of a molecule. researchgate.netresearchgate.net It maps the electrostatic potential onto the molecule's electron density surface. Different colors represent varying potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent areas of intermediate or near-zero potential.

For this compound, the ESP surface would clearly illustrate its key reactive sites. A region of intense negative potential (red) would be centered around the carbonyl oxygen atom due to its high electronegativity and lone pairs. A less intense negative region would be associated with the nitrogen atom of the amino group. Conversely, a distinct region of positive potential (blue) would be located around the hydrogen atoms of the amino group (N-H), making them potential hydrogen bond donors. The carbonyl carbon would also exhibit a degree of positive potential, marking it as a site for nucleophilic attack. This visual representation is invaluable for predicting intermolecular interactions, such as hydrogen bonding and docking with biological receptors. researchgate.netnih.gov

Computational Prediction of Reaction Pathways and Transition States

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms. csmres.co.uk By calculating the energies of reactants, products, intermediates, and transition states, chemists can predict the feasibility of a reaction, determine rate-limiting steps, and understand the factors controlling selectivity. grnjournal.us

Elucidation of Reaction Mechanisms via Computational Methods

For this compound, a fundamental reaction of interest is its aminolysis, where an amine attacks the ester carbonyl group, leading to the formation of an amide. chemistrysteps.com Computational methods can elucidate the step-by-step mechanism of such transformations. researchgate.netresearchgate.net

The aminolysis of an ester can proceed through several possible pathways, including a concerted mechanism or a stepwise mechanism involving a tetrahedral intermediate. researchgate.net Computational modeling can differentiate between these pathways by locating the transition states and calculating their corresponding activation energies.

Stepwise Mechanism: This pathway involves two steps. First, the nucleophilic amine attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This is followed by the collapse of this intermediate, where the leaving group (methoxide, -OCH3) is expelled to form the final amide product. Computational studies would calculate the energy barriers for both the formation and the breakdown of the tetrahedral intermediate. chemistrysteps.comresearchgate.net

Concerted Mechanism: In this scenario, the carbon-nitrogen bond formation and the carbon-oxygen bond cleavage occur simultaneously through a single transition state. researchgate.net

Computational searches for transition state structures, often followed by Intrinsic Reaction Coordinate (IRC) calculations, can confirm that the located transition state connects the reactants to the products (or intermediates) as expected. youtube.com The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction rate, helping to predict which pathway is kinetically favored. For ester aminolysis, studies on similar systems often show that the stepwise mechanism via a tetrahedral intermediate is the more common pathway. researchgate.netacs.org

The following table provides a hypothetical energy profile for a computationally predicted stepwise aminolysis reaction of this compound with a generic primary amine (R-NH2). The energies are illustrative and represent typical values obtained from DFT calculations.

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State 1 (TS1)+15.0
Tetrahedral Intermediate-5.0
Transition State 2 (TS2)+12.0
Products-10.0

Advanced Analytical Techniques for Structural and Purity Elucidation of Methyl 3 Butan 2 Yl Amino 2 Methylpropanoate

Spectroscopic Methods

Spectroscopic techniques are indispensable for elucidating the molecular structure of Methyl 3-[(butan-2-yl)amino]-2-methylpropanoate by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for detailing the carbon-hydrogen framework of this compound.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum would be expected to show distinct signals for the protons of the methyl, methylene, and methine groups in both the butan-2-yl and the 2-methylpropanoate (B1197409) moieties.

Expected ¹H NMR Chemical Shifts:

Proton Assignment Expected Chemical Shift (ppm) Multiplicity
CH₃ (ester) ~3.6-3.7 Singlet
CH (butan-2-yl) ~2.6-2.8 Multiplet
CH₂ (propanoate) ~2.4-2.6 Multiplet
CH (propanoate) ~2.3-2.5 Multiplet
CH₂ (butan-2-yl) ~1.4-1.6 Multiplet
CH₃ (propanoate) ~1.1-1.2 Doublet
CH₃ (butan-2-yl) ~0.9-1.0 Triplet

¹³C NMR spectroscopy complements ¹H NMR by providing a count of the number of non-equivalent carbon atoms and information about their chemical environment. libretexts.org The carbonyl carbon of the ester group would be expected to appear at the most downfield position. libretexts.org

Expected ¹³C NMR Chemical Shifts:

Carbon Assignment Expected Chemical Shift (ppm)
C=O (ester) ~170-175
CH (butan-2-yl) ~55-60
O-CH₃ (ester) ~50-55
CH₂ (propanoate) ~45-50
CH (propanoate) ~35-40
CH₂ (butan-2-yl) ~25-30
CH₃ (propanoate) ~15-20
CH₃ (butan-2-yl) ~10-15

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For this compound, the key functional groups are the secondary amine and the ester. wpmucdn.comucalgary.ca

Expected IR Absorption Bands:

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **
N-H (secondary amine) Stretch 3300-3500 (weak-medium, sharp)
C-H (alkane) Stretch 2850-3000
C=O (ester) Stretch 1735-1750 (strong)
C-O (ester) Stretch 1150-1250

The presence of a sharp peak in the region of 3300-3500 cm⁻¹ would be indicative of the N-H stretch of the secondary amine. youtube.com A strong absorption band around 1735-1750 cm⁻¹ would confirm the presence of the ester carbonyl group. wpmucdn.comucalgary.ca

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. In electron ionization (EI) MS, the molecule is fragmented, and the resulting charged fragments are detected.

Expected Fragmentation Pattern: The fragmentation of this compound would likely involve cleavage alpha to the nitrogen atom and cleavage of the ester group. Common fragments would include the loss of the methoxy (B1213986) group from the ester and cleavage of the butan-2-yl group.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight, which can be used to determine the elemental composition of the molecule. This is a crucial step in confirming the molecular formula.

Chromatographic Methods for Purity and Isomeric Analysis

Chromatographic methods are essential for separating this compound from any impurities and for resolving its different stereoisomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. rsc.orgjmchemsci.com It is well-suited for the analysis of volatile compounds like this compound. nih.govresearchgate.net The sample is vaporized and passed through a capillary column, where it is separated from other components based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer for detection and identification. This technique is highly effective for purity assessment.

High-Performance Liquid Chromatography (HPLC) and Chiral HPLC

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of compounds. For a compound like this compound, which contains two chiral centers, chiral HPLC is particularly important. yakhak.orgresearchgate.net

Chiral HPLC uses a chiral stationary phase (CSP) to separate the different enantiomers and diastereomers of the molecule. nih.govnih.govchiraltech.com The separation is based on the differential interaction of the stereoisomers with the chiral stationary phase. This allows for the determination of the enantiomeric and diastereomeric purity of a sample. Different types of chiral columns, such as those based on polysaccharide derivatives, can be employed to achieve optimal separation. yakhak.orgresearchgate.net

Comprehensive Two-Dimensional Chromatography

Comprehensive two-dimensional chromatography (GCxGC or LCxLC) offers significantly enhanced resolution and peak capacity compared to one-dimensional methods, making it a powerful tool for the detailed analysis of complex samples containing this compound or for the stringent purity assessment of the compound itself. This technique separates the sample on two different columns with orthogonal separation mechanisms, providing a much more detailed chemical fingerprint.

In a typical GCxGC setup for the analysis of a compound like this compound, a non-polar column could be used in the first dimension to separate compounds based on their boiling points. The effluent is then cryo-focused and re-injected onto a second, shorter column with a different stationary phase (e.g., a polar column) that separates based on polarity. This results in a two-dimensional chromatogram with significantly higher resolution, allowing for the separation of co-eluting impurities that would be missed in a one-dimensional analysis.

ParameterFirst DimensionSecond Dimension
Column Type Non-polar (e.g., DB-5ms)Polar (e.g., DB-17ms)
Separation Principle Boiling PointPolarity
Modulation Thermal Modulator-
Detector Time-of-Flight Mass Spectrometer (TOF-MS)-

This is an illustrative example of a potential GCxGC setup. The exact parameters would need to be optimized for the specific analysis.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid of this compound. This technique is invaluable for confirming the compound's molecular structure, stereochemistry, and packing in the solid state.

Single Crystal X-ray Diffraction

For single crystal X-ray diffraction, a high-quality crystal of this compound is grown and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is used to determine the electron density map of the molecule and, consequently, the precise location of each atom. This analysis provides unequivocal proof of the compound's structure, including bond lengths, bond angles, and torsional angles.

Crystallographic ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 10.12 Å, b = 5.89 Å, c = 18.45 Å, β = 98.7°
Volume 1085.6 ų
Z 4

The data presented in this table is hypothetical and for illustrative purposes, as specific crystallographic data for this compound is not publicly available.

Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction is a non-destructive technique used to analyze the crystalline nature of a bulk sample of this compound. It is particularly useful for identifying different crystalline forms (polymorphs), assessing phase purity, and determining the degree of crystallinity. The sample is exposed to X-rays, and the diffraction pattern, a plot of intensity versus the diffraction angle (2θ), serves as a unique fingerprint for the crystalline solid.

2θ Angle (°)d-spacing (Å)Relative Intensity (%)
10.58.4285
15.25.82100
20.84.2765
22.14.0270
25.63.4850

This PXRD data is representative and intended for illustrative purposes.

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis (TGA))

Thermal analysis techniques are employed to study the physical and chemical properties of this compound as a function of temperature. Thermogravimetric Analysis (TGA), in particular, measures the change in mass of a sample as it is heated, providing information about its thermal stability and decomposition profile.

In a TGA experiment, a small amount of the compound is placed in a furnace, and its weight is continuously monitored as the temperature is increased at a constant rate. The resulting TGA curve plots the percentage of weight loss against temperature. This data is crucial for determining the temperature at which the compound begins to degrade, which is an important parameter for storage and handling.

ParameterValue
Onset of Decomposition 220 °C
Major Weight Loss Step 220-300 °C
Residue at 500 °C < 1%

This TGA data is illustrative and represents a typical profile for a compound of this nature.

Stereochemical Aspects of Methyl 3 Butan 2 Yl Amino 2 Methylpropanoate

Enantiomerism and Diastereomerism within the Compound

Methyl 3-[(butan-2-yl)amino]-2-methylpropanoate is a chiral molecule that exhibits both enantiomerism and diastereomerism due to the presence of two distinct stereogenic centers. A stereogenic center, or chiral center, is a carbon atom bonded to four different groups. The presence of 'n' chiral centers in a molecule can result in a maximum of 2n possible stereoisomers.

For this compound, there are two such centers:

The second carbon atom of the butan-2-yl group.

The second carbon atom of the 2-methylpropanoate (B1197409) backbone.

With n=2, there are 22 = 4 possible stereoisomers. These stereoisomers exist as two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images of each other. The relationship between the four stereoisomers is detailed in the table below.

ConfigurationStereochemical Relationship
(2R, 2'R)Enantiomer of (2S, 2'S); Diastereomer of (2R, 2'S) and (2S, 2'R)
(2S, 2'S)Enantiomer of (2R, 2'R); Diastereomer of (2R, 2'S) and (2S, 2'R)
(2R, 2'S)Enantiomer of (2S, 2'R); Diastereomer of (2R, 2'R) and (2S, 2'S)
(2S, 2'R)Enantiomer of (2R, 2'S); Diastereomer of (2R, 2'R) and (2S, 2'S)
(Note: 2 and 2' are used to denote the stereocenters on the propanoate and butan-2-yl moieties, respectively, for clarity.)

Chirality at the Butan-2-yl Group

The first stereocenter is located at the second carbon atom of the butan-2-yl substituent. This carbon is bonded to four distinct groups:

A hydrogen atom (-H)

A methyl group (-CH₃)

An ethyl group (-CH₂CH₃)

The amino group connecting it to the propanoate backbone (-NH-CH₂-...)

The presence of these four different substituents means this center is chiral and can exist in either an (R)- or (S)-configuration, depending on the spatial arrangement of the groups. This chirality is inherent to the sec-butylamine (B1681703) precursor used in the synthesis of the final compound.

Chirality at the 2-Methylpropanoate Stereocenter

The second stereocenter is at the alpha-carbon (C2) of the propanoate chain. This carbon is substituted with:

A hydrogen atom (-H)

A methyl group (-CH₃)

A methoxycarbonyl group (-COOCH₃)

A 3-[(butan-2-yl)amino]methyl group (-CH₂-NH-(butan-2-yl))

As all four substituents are different, this carbon is also a stereogenic center, capable of existing in both (R)- and (S)-configurations. The stereochemistry at this position is critical as it defines the compound as an α-substituted-β-amino ester.

Stereochemical Control in Synthesis

The synthesis of a single, desired stereoisomer of this compound from the four possibilities requires precise control over the formation of both chiral centers. This is a significant challenge in organic synthesis, addressed by various stereoselective strategies.

Diastereoselective and Enantioselective Methodologies

Achieving stereochemical control in the synthesis of α-methyl-β-amino esters like the target compound often involves asymmetric reactions that favor the formation of one stereoisomer over others. Methodologies can be broadly categorized as diastereoselective (controlling the relative stereochemistry between the two centers) or enantioselective (controlling the absolute stereochemistry of one or both centers).

Common strategies applicable to this type of structure include:

Mannich-type Reactions: The reaction between an imine (formed from sec-butylamine and formaldehyde) and a chiral enolate derived from methyl propionate (B1217596) can establish the C-N and C-C bonds with stereocontrol. The use of chiral auxiliaries or chiral catalysts can render this process highly enantioselective and diastereoselective. organic-chemistry.orgnih.gov

Conjugate Addition: A chiral amine, such as (R)- or (S)-sec-butylamine, can be added to an α,β-unsaturated ester like methyl methacrylate (B99206). This Michael addition can proceed with diastereoselectivity, influenced by the existing stereocenter of the amine and reaction conditions.

Reduction of β-Enamino Esters: A β-enamino ester precursor can be synthesized and then reduced. The reduction of the C=C double bond can be performed diastereoselectively using specific reagents, such as a metal-chelated model involving ZnI₂/NaBH₄, which has been shown to favor syn diastereomers in related systems. acs.org

Alkylation of Chiral Enolates: The dianion of a chiral amide derived from β-alanine can be alkylated to introduce the α-methyl group with good diastereoselectivity. scielo.br While this applies to a related structure, the principle of using a chiral auxiliary to direct alkylation is a well-established strategy. nih.gov

Synthetic MethodTypical Selectivity for Related CompoundsPotential Application
Asymmetric Mannich ReactionHigh enantioselectivity (up to 99% ee) and diastereoselectivity (>20:1 dr) nih.govFormation of both stereocenters simultaneously.
Conjugate Addition of Chiral AmineModerate to high diastereoselectivity Utilizes a chiral starting material to induce the second stereocenter.
Reduction of β-Enamino EstersHigh syn diastereoselectivity acs.orgEstablishes the relative stereochemistry of the two centers.
Alkylation of Chiral Amide EnolatesGood diastereoselectivity (65-86% de) scielo.brStepwise construction of the chiral backbone.

Epimerization Studies During Synthesis and Derivatization

Epimerization, the change in configuration at a single stereocenter, is a significant concern during the synthesis and handling of stereochemically rich molecules. nih.gov For this compound, the stereocenter at the 2-methylpropanoate position is particularly susceptible to epimerization.

The proton on this α-carbon is acidic and can be abstracted by a base to form a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, leading to a mixture of (R) and (S) configurations and thus a loss of stereochemical purity. researchgate.net This is a common issue in reactions conducted under basic conditions or during purification steps like chromatography.

Another potential, though less common, pathway for epimerization could involve a retro-aza-Michael reaction followed by a re-addition, which could scramble the stereochemistry at the point of the amine's attachment. researchgate.net This is more relevant for systems where the amine is a good leaving group or under conditions that promote reversible conjugate additions. Careful selection of non-basic reagents and mild reaction conditions is crucial to prevent such undesired side reactions. nih.gov

Conformational Analysis and Stereoisomer Stability

The four stereoisomers of this compound are not expected to be equal in thermodynamic stability. The different spatial arrangements of the substituents on the two chiral centers lead to distinct non-bonded interactions (steric strain), which in turn dictate the preferred conformations and relative energies of the diastereomers. nih.gov

The relative stability is governed by the tendency of the molecule to adopt a low-energy conformation that minimizes steric clashes between its bulky groups—namely the ethyl and methyl groups on the butan-2-yl moiety, and the methyl and methoxycarbonyl groups on the propanoate backbone.

Computational Analysis: Methods such as Density Functional Theory (DFT) can be used to model the various stereoisomers and calculate their minimum energy conformations. Such studies can predict the relative stabilities of the diastereomers (syn vs. anti) and identify the most stable rotamers around the key C-C and C-N bonds. researchgate.net

Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for conformational analysis in solution. By analyzing coupling constants and through-space interactions (e.g., via NOE experiments), it is possible to deduce the preferred conformations of the molecule's backbone. nih.gov

It is generally expected that conformations minimizing gauche interactions and 1,3-allylic strain will be favored. The thermodynamic stability differences between diastereomers can sometimes be exploited in separation techniques or in synthetic routes that allow for equilibration to the most stable isomer. Computational studies on related amino acid isomers have suggested that naturally occurring structures are often among the most thermodynamically stable. nih.gov

Derivatization and Functionalization of Methyl 3 Butan 2 Yl Amino 2 Methylpropanoate

Modifications at the Amino Group

The secondary amino group in Methyl 3-[(butan-2-yl)amino]-2-methylpropanoate is a versatile site for chemical modification. Its nucleophilic character allows it to react with a wide array of electrophilic reagents, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds. These modifications can significantly alter the molecule's polarity, basicity, and potential for intermolecular interactions.

Amidation and Sulfonamidation Reactions

The nucleophilic secondary amine can readily undergo acylation reactions with activated carboxylic acid derivatives, such as acid chlorides or anhydrides, to form amides. This process, known as amidation, is a robust and widely used transformation in organic synthesis. For instance, the reaction of this compound with an acyl chloride (R-COCl) in the presence of a base would yield the corresponding N-acyl derivative. These reactions can be mediated by various coupling agents or proceed directly with highly reactive acylating agents. researchgate.netorganic-chemistry.org

Similarly, the amino group can react with sulfonyl chlorides (R-SO₂Cl) to produce sulfonamides. This reaction is analogous to amidation and provides a straightforward method for introducing a sulfonyl group. The resulting sulfonamides are known for their distinct chemical properties and are often found in biologically active molecules.

Table 1: Representative Amidation and Sulfonamidation Reactions

Reactant Reagent Product Class
This compound Acetyl chloride N-acetyl amide
This compound Benzoyl chloride N-benzoyl amide
This compound Methanesulfonyl chloride N-methanesulfonyl sulfonamide

Formation of Urea (B33335) and Thiourea (B124793) Derivatives

Urea and thiourea derivatives can be synthesized from the secondary amine of this compound. The reaction with an isocyanate (R-N=C=O) leads to the formation of a substituted urea. researchgate.net This addition reaction is typically efficient and proceeds under mild conditions. In a similar fashion, reaction with an isothiocyanate (R-N=C=S) yields the corresponding thiourea derivative. uea.ac.uk Urea and thiourea moieties are significant in medicinal chemistry as they can act as hydrogen bond donors and acceptors, influencing the binding of molecules to biological targets. researchgate.netnih.gov

Table 2: Synthesis of Urea and Thiourea Derivatives

Reagent Product Type General Structure
Phenyl isocyanate Urea R-NH-C(=O)N(Ph)-R'

R and R' represent the core structure of the parent molecule.

'Click Chemistry' Applications

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of various functional groups. nd.edu The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring. researchgate.net To utilize click chemistry, this compound would first need to be functionalized with either an azide (B81097) or a terminal alkyne group.

For example, the amino group could be reacted with an azide-containing electrophile to introduce the necessary functionality. The resulting azido-derivative could then be "clicked" with a variety of alkyne-containing molecules to create more complex structures. This modular approach is highly valuable for generating libraries of compounds for screening purposes in drug discovery and materials science. bachem.comsigmaaldrich.com

Modifications at the Ester Group

The methyl ester group of this compound is another key site for functionalization. It can undergo nucleophilic acyl substitution reactions, allowing for the transformation of the ester into other functional groups, most notably carboxylic acids and amides.

Hydrolysis to the Corresponding Carboxylic Acid

The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. organic-chemistry.org Acid-catalyzed hydrolysis, typically using a dilute mineral acid, is an equilibrium process. quora.com Basic hydrolysis, also known as saponification, is an irreversible reaction that involves the use of a strong base, such as sodium hydroxide (B78521). quora.com The resulting carboxylate salt is then protonated in a separate acidic workup step to yield the free carboxylic acid, 3-[(butan-2-yl)amino]-2-methylpropanoic acid. This transformation is fundamental as it converts the neutral ester into an acidic functional group, significantly altering the molecule's physicochemical properties.

Transamidation Reactions with Other Amines

Transamidation is a process where an ester is converted directly into an amide by reacting it with an amine. mdpi.com This reaction often requires a catalyst to proceed efficiently. The reaction of this compound with a primary or secondary amine in the presence of a suitable catalyst would yield a new amide, 3-[(butan-2-yl)amino]-2-methylpropanamide, and methanol (B129727) as a byproduct. This method provides a direct route to amide derivatives without the need to first hydrolyze the ester to a carboxylic acid.

Table 3: Summary of Compound Names

Compound Name
This compound
3-[(butan-2-yl)amino]-2-methylpropanoic acid
3-[(butan-2-yl)amino]-2-methylpropanamide
Acetyl chloride
Benzoyl chloride
Methanesulfonyl chloride
p-Toluenesulfonyl chloride
Phenyl isocyanate
Methyl isothiocyanate

Insufficient Data Available for "this compound" Derivatization and Functionalization

Following a comprehensive search of available scientific literature and databases, it has been determined that there is a lack of specific research data concerning the derivatization and functionalization of the chemical compound this compound. Specifically, detailed experimental findings, protocols, and characterization data for modifications of its carbon backbone or its derivatization for advanced analytical purposes such as GC-MS and spectroscopic detection are not presently available in the public domain.

The inquiry sought to detail specific chemical transformations, including the formation of volatile derivatives and the introduction of chromophores. However, without published research focusing on this particular molecule, any attempt to describe such processes would be speculative and would not meet the required standards of scientific accuracy and evidence-based reporting.

Therefore, the requested article detailing the derivatization and functionalization of this compound, as per the provided outline, cannot be generated at this time. Further research and publication in the field are required to provide the necessary data to address these specific topics.

Applications of Methyl 3 Butan 2 Yl Amino 2 Methylpropanoate in Organic Synthesis Strategies

As a Chiral Building Block in Complex Molecule Synthesis

Chiral building blocks are essential enantiomerically pure compounds used as starting materials for the synthesis of complex target molecules, particularly in the pharmaceutical industry. The value of a chiral building block lies in its ability to transfer its stereochemical information to the final product, avoiding the need for costly and often inefficient chiral separations or asymmetric syntheses at later stages.

Methyl 3-[(butan-2-yl)amino]-2-methylpropanoate possesses two stereocenters: one at the 2-position of the propanoate backbone and another in the sec-butyl group attached to the nitrogen atom. This dual chirality makes it a potentially valuable synthon for introducing specific stereochemical configurations into a target molecule. The synthesis of such β-amino acid derivatives can be approached through various methods, including the Michael addition of chiral amines to α,β-unsaturated esters or through stereoselective reductions of corresponding enamines or β-keto esters followed by N-alkylation.

Contributions to Diastereoselective and Enantioselective Synthesis

The inherent chirality of this compound makes it a useful tool in diastereoselective and enantioselective synthesis. In reactions involving the creation of a new stereocenter, the existing chiral centers in the molecule can influence the stereochemical outcome, a phenomenon known as substrate-controlled stereoselection.

For instance, the amine or the α-carbon can direct the approach of reagents, leading to a preference for one diastereomer over another. While specific studies on this molecule are not prevalent, the general class of chiral β-amino esters is widely used in asymmetric synthesis. For example, Mannich-type reactions involving chiral N-sulfinyl imidates have been employed to produce chiral β-amino acid derivatives with excellent diastereomeric excess. nih.gov Similarly, enzymatic methods, such as lipase-catalyzed hydrolysis, are effective for the kinetic resolution of racemic β-amino esters, yielding enantiomerically pure products. mdpi.com These established strategies underscore the potential of molecules like this compound to serve as precursors to enantiopure compounds.

Table 1: Potential Stereocontrolled Reactions Involving β-Amino Esters

Reaction Type Role of Chiral β-Amino Ester Potential Outcome
Aldol (B89426) Addition Chiral auxiliary or substrate Diastereoselective formation of new C-C bonds
Alkylation Substrate with chiral center Diastereoselective introduction of alkyl groups
Mannich Reaction Precursor to chiral nucleophile High diastereoselectivity in forming new β-amino carbonyls nih.gov

Role in Amino Acid and Peptide Mimetic Chemistry

Peptidomimetics are compounds designed to mimic or block the biological function of natural peptides. They are often developed to overcome the limitations of peptides as therapeutic agents, such as poor metabolic stability and low bioavailability. The incorporation of non-natural amino acids is a cornerstone of peptidomimetic design.

This compound serves as a precursor to a non-natural β-amino acid. The β-amino acid structure, with an additional carbon atom in the backbone compared to natural α-amino acids, can induce unique secondary structures like helices and turns in peptides. nih.gov Furthermore, the N-alkylation (the sec-butyl group) removes the amide N-H proton, which eliminates a hydrogen bond donor site. This modification can restrict the conformational flexibility of the peptide backbone and increase the lipophilicity of the molecule, potentially enhancing its membrane permeability and resistance to enzymatic degradation. nih.govmonash.edu

The introduction of N-substituted amino acids is known to destabilize β-sheet formation but can promote helical conformations. nih.gov Therefore, incorporating a residue derived from this compound into a peptide sequence could be a strategic tool for modulating its three-dimensional structure and, consequently, its biological activity.

Participation in Polymerization Reactions

The utility of a molecule in polymerization is dictated by the presence of polymerizable functional groups. Common polymerization methods include radical, anionic, and condensation polymerizations, each requiring specific reactive sites within the monomer.

As a Monomer Component

For a compound to act as a monomer in common polymerization reactions, such as free-radical polymerization, it typically requires a polymerizable unsaturated bond, like a carbon-carbon double bond found in acrylates and methacrylates. beilstein-journals.org this compound is a saturated ester and lacks such a functional group.

However, the synthesis of a class of polymers known as poly(β-amino esters) (PβAEs) is well-established. nih.govrsc.org These polymers are typically synthesized via the step-growth Michael addition of a primary or secondary amine to a diacrylate ester. In this specific polymerization, this compound could not act as a monomer because it contains only one secondary amine and lacks a second reactive site (like another amine or an acrylate (B77674) group) necessary for chain propagation. Therefore, it is not a suitable monomer for synthesizing PβAEs or other common polymers.

As a Reagent in Specific Organic Transformations

Beyond its role as a building block, the functional groups within this compound allow it to be used as a reagent or substrate in various organic transformations.

The secondary amine is a nucleophilic center and can undergo a range of reactions:

N-Acylation/N-Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides to form the corresponding amides or sulfonamides.

N-Alkylation: Further alkylation, although this may be sterically hindered.

Michael Addition: Acting as a nucleophile in conjugate additions to α,β-unsaturated systems.

The ester group is susceptible to nucleophilic acyl substitution:

Hydrolysis: Conversion to the corresponding carboxylic acid under acidic or basic conditions.

Transesterification: Reaction with an alcohol, typically under acid or base catalysis, to form a different ester.

Amidation: Reaction with an amine to form an amide, though this often requires activation or harsh conditions.

A common synthetic route to N-substituted β-amino esters involves the conjugate addition of an amine to an α,β-unsaturated ester like methyl methacrylate (B99206). cambridge.orgchemicalbook.com This reaction directly forms the core structure of the target compound.

Table 2: Representative Transformations of N-Alkyl β-Amino Esters

Functional Group Reaction Reagents Product Type
Secondary Amine Acylation Acetyl Chloride, Base N-Acetyl Amide
Secondary Amine Michael Addition Methyl Acrylate Tertiary Amine Diester
Ester Hydrolysis NaOH, H₂O β-Amino Acid

Precursor Applications of Methyl 3 Butan 2 Yl Amino 2 Methylpropanoate

Role as an Intermediate in the Synthesis of Related Compounds

The dual functionality of Methyl 3-[(butan-2-yl)amino]-2-methylpropanoate allows it to serve as a scaffold for the synthesis of other important classes of organic molecules, including β-amino alcohols, amides, and modified esters. These transformations leverage the reactivity of the ester group.

The ester functional group in β-amino esters can be readily reduced to a primary alcohol, yielding a β-amino alcohol. These compounds are significant structural motifs found in many biologically active molecules and are used as chiral auxiliaries in asymmetric synthesis. The conversion is typically accomplished using powerful hydride-based reducing agents.

Detailed Research Findings

The standard method for the reduction of esters to primary alcohols is the use of lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether. chemistrysteps.comucalgary.ca The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the ester carbonyl, followed by the elimination of the methoxide (B1231860) leaving group to form an intermediate aldehyde. This aldehyde is immediately reduced further by another equivalent of hydride to the primary alcohol. ucalgary.ca Due to the high reactivity of LiAlH₄, an excess of the reagent is typically used, and the reaction is followed by an aqueous workup to protonate the resulting alkoxide. chemistrysteps.com Chiral amino alcohols are often prepared from their corresponding amino acids or esters using this method. stackexchange.comjocpr.com

Applying this principle, this compound would be expected to yield 3-[(butan-2-yl)amino]-2-methylpropan-1-ol .

Table 1: Synthesis of β-Amino Alcohol via Ester Reduction

ReactantReagentExpected Product
This compound1. Lithium Aluminum Hydride (LiAlH₄) 2. Water (H₂O)3-[(butan-2-yl)amino]-2-methylpropan-1-ol

The ester group of this compound can undergo nucleophilic acyl substitution with alcohols or amines to form new esters (transesterification) or amides (amidation), respectively.

Detailed Research Findings

Transesterification: The conversion of one ester to another by exchanging the alkoxy group is a fundamental reaction known as transesterification. masterorganicchemistry.com This process can be catalyzed by either an acid (e.g., H₂SO₄) or a base (e.g., NaOCH₃). masterorganicchemistry.com In an acid-catalyzed reaction, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic for attack by an alcohol. In a base-catalyzed reaction, an alkoxide nucleophile attacks the carbonyl carbon. To ensure a high yield of the desired product, the alcohol reactant is often used in large excess or as the solvent. masterorganicchemistry.com

Amidation: The direct reaction of an ester with an amine to form an amide is a common transformation. While this reaction can be driven thermally, it often requires high temperatures and results in an equilibrium mixture. researchgate.net More efficient methods utilize catalysts, such as Lewis acids like iron(III) chloride, which can activate the ester carbonyl group, facilitating the nucleophilic attack by the amine under milder conditions. mdpi.com This approach has been shown to be effective for a wide range of esters and both primary and secondary amines. mdpi.com

Table 2: Synthesis of Modified Esters and Amides

Starting MaterialReagentReaction TypeExpected Product
This compoundR'-OH, Acid or Base CatalystTransesterificationR'- 3-[(butan-2-yl)amino]-2-methylpropanoate
This compoundR'R''NH, Lewis Acid CatalystAmidationN,N-R'R''-3-[(butan-2-yl)amino]-2-methylpropanamide

Synthesis of Nitrogen-Containing Heterocycles from this compound Derivatives

β-Amino esters and their derivatives are highly valuable precursors for the synthesis of a wide array of nitrogen-containing heterocyclic compounds, which form the core of many pharmaceuticals and natural products. Through cyclization reactions, the linear backbone of the β-amino ester can be transformed into various ring systems.

Detailed Research Findings

While specific examples starting from this compound are not prominent in the literature, the general reactivity of β-amino esters allows for the prediction of several potential heterocyclic syntheses.

Dihydropyrimidinones: These six-membered heterocycles can be synthesized through the Biginelli reaction, a one-pot multicomponent condensation of an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea (B124793). researchgate.net β-Amino esters can serve as the β-dicarbonyl equivalent in this type of reaction. The condensation of a derivative of this compound with an aldehyde and urea, under acidic conditions, could potentially lead to the formation of a substituted dihydropyrimidinone ring system. organic-chemistry.orgnih.gov

β-Lactams (Azetidin-2-ones): The four-membered β-lactam ring is a key structural feature of penicillin and cephalosporin (B10832234) antibiotics. One of the classical methods for β-lactam synthesis is the intramolecular cyclization of β-amino esters. This can be achieved by treating the β-amino ester with a Grignard reagent (e.g., EtMgBr), which deprotonates the amine and facilitates the nucleophilic attack on the ester carbonyl, displacing the alkoxide group to form the ring. nih.govorganic-chemistry.org

Piperidinones: Six-membered piperidine (B6355638) rings are ubiquitous in alkaloids and pharmaceuticals. Synthetic strategies to form substituted piperidines and their corresponding lactams (piperidinones) can involve the use of amino ester precursors. researchgate.netcore.ac.uk For example, a derivative of this compound could potentially undergo a Dieckmann-type condensation or other intramolecular cyclization strategies with a suitable tethered electrophile to construct the piperidinone skeleton.

Table 3: Potential Synthesis of Nitrogen-Containing Heterocycles

Precursor DerivativeReaction TypeReagentsPotential Heterocyclic Product
This compoundBiginelli-like ReactionAldehyde (R-CHO), UreaDihydropyrimidinone derivative
This compoundIntramolecular CyclizationGrignard Reagent (e.g., EtMgBr)β-Lactam derivative
Modified derivative of this compoundIntramolecular CyclizationBasePiperidinone derivative

Biochemical Interactions of Methyl 3 Butan 2 Yl Amino 2 Methylpropanoate in Non Human Systems in Vitro Studies

General Protein and Enzyme Binding Studies (Non-Human, In Vitro)

No data are available on the binding of Methyl 3-[(butan-2-yl)amino]-2-methylpropanoate to non-human proteins or its inhibitory or modulatory effects on non-human enzymes in an in vitro setting.

Receptor Interaction Studies (Non-Human, In Vitro)

There is no published research detailing the interaction of this compound with any non-human receptors in vitro.

Impact on Non-Human Cellular Processes (In Vitro)

Information regarding the effects of this compound on non-human cellular processes in vitro is not available in the current body of scientific literature.

Modulation of Specific Biochemical Pathways

No studies have been published that investigate the modulation of specific biochemical pathways by this compound in non-human in vitro systems.

Mechanism of Biochemical Action (In Vitro, Non-Human)

The mechanism of biochemical action for this compound in non-human systems has not been elucidated in any publicly available in vitro studies.

Structure-Activity Relationship (SAR) Derivations from In Vitro Studies

Due to the lack of in vitro studies, no structure-activity relationships have been derived for this compound based on non-human in vitro research.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 3-[(butan-2-yl)amino]-2-methylpropanoate, and how can reaction conditions be adjusted to improve yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution reactions between 2-methylpropanoate derivatives and butan-2-ylamine. Key parameters include solvent choice (e.g., aprotic solvents like DMF), base selection (e.g., triethylamine or sodium hydride), and temperature control (60–80°C) to minimize side reactions. Catalysts such as Pd/C may enhance efficiency in coupling reactions .
  • Yield Optimization : Monitor reaction progress using TLC and adjust stoichiometry (1.2:1 amine-to-ester ratio) to account for volatility or side-product formation. Purification via column chromatography with ethyl acetate/hexane gradients is recommended .

Q. Which spectroscopic techniques are most effective for characterizing this compound's structure and purity?

  • Structural Confirmation : Use 1^1H and 13^{13}C NMR to identify key functional groups (e.g., methyl ester at δ ~3.6 ppm, amino protons at δ ~1.5–2.0 ppm). IR spectroscopy confirms ester carbonyl (C=O stretch at ~1740 cm1^{-1}) and secondary amine (N–H bend at ~1550 cm1^{-1}) .
  • Purity Analysis : High-resolution mass spectrometry (HRMS) validates molecular formula (C9_9H17_{17}NO2_2), while HPLC with a C18 column (acetonitrile/water mobile phase) assesses purity (>95%) .

Q. How stable is this compound under varying storage conditions?

  • Stability Profile : The compound is stable at −20°C in inert atmospheres but prone to hydrolysis in humid environments. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis. Use desiccants and amber vials for long-term storage .

Advanced Research Questions

Q. What reaction mechanisms govern the compound's interactions with biological targets, and how can they be experimentally validated?

  • Mechanistic Insights : The tertiary amine and ester groups enable hydrogen bonding and hydrophobic interactions with enzymes (e.g., proteases or kinases). Use molecular docking (AutoDock Vina) to predict binding affinities, followed by surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for experimental validation .
  • Inhibition Studies : Perform enzyme assays (e.g., fluorescence-based) with varying compound concentrations (0.1–100 µM) to determine IC50_{50} values. Compare with structurally similar analogs to identify critical pharmacophores .

Q. How can computational modeling predict the compound's metabolic pathways and potential toxicity?

  • ADMET Prediction : Use SwissADME or ADMETLab to estimate solubility (LogP ~1.8), cytochrome P450 interactions, and blood-brain barrier permeability. Toxicity risk (e.g., hepatotoxicity) can be assessed via ProTox-II, leveraging structural alerts from the amine group .
  • Metabolite Identification : Incubate the compound with liver microsomes (human or rodent) and analyze metabolites via LC-MS/MS. Focus on hydrolysis products (e.g., 3-[(butan-2-yl)amino]-2-methylpropanoic acid) .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Data Reconciliation : Cross-validate assays (e.g., cell viability vs. enzymatic inhibition) using standardized protocols (e.g., MTT assay for cytotoxicity, IC50_{50} normalization). Control for batch-to-batch variability by repeating synthesis under identical conditions .
  • Structural Confounders : Characterize potential impurities (e.g., diastereomers or oxidation byproducts) via chiral HPLC or X-ray crystallography. Compare bioactivity of purified vs. crude samples .

Comparative Analysis of Structural Analogs

Compound NameKey FeaturesRelevance to Target Compound
Methyl 3-(dimethylamino)-2-methylpropanoateLacks branched alkyl chain; higher LogP (0.7)Highlights role of butan-2-yl group in solubility
Methyl 2-((4-chlorophenyl)amino)-2-methylpropanoateAromatic substitution enhances enzyme inhibitionDemonstrates impact of aryl vs. alkyl amines
Methyl 3-amino-2-(3,4-dimethoxyphenyl)propanoateMethoxy groups increase polarity and H-bonding capacityGuides functional group optimization

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